molecular formula C11H16N5O8P B13424350 7-Methylguanosine 5'-Monophosphate-d3

7-Methylguanosine 5'-Monophosphate-d3

Cat. No.: B13424350
M. Wt: 380.27 g/mol
InChI Key: AOKQNZVJJXPUQA-IKRHYSCUSA-N
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Description

7-Methylguanosine 5’-Monophosphate-d3: is a modified nucleoside that plays a crucial role in various biological processes. It is a methylated version of guanosine, which is a fundamental building block of RNA. The compound is often used in scientific research to study RNA modifications and their effects on gene expression and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylguanosine 5’-Monophosphate-d3 typically involves the methylation of guanosine at the 7th nitrogen atom. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often require a basic environment to facilitate the methylation process.

Industrial Production Methods: Industrial production of 7-Methylguanosine 5’-Monophosphate-d3 involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Methylguanosine 5’-Monophosphate-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the guanosine moiety.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of guanosine, which can be used for further biochemical studies.

Scientific Research Applications

Chemistry: In chemistry, 7-Methylguanosine 5’-Monophosphate-d3 is used to study the effects of methylation on nucleoside stability and reactivity. It serves as a model compound for understanding the behavior of methylated nucleosides in different chemical environments.

Biology: In biological research, the compound is used to investigate RNA modifications and their impact on gene expression. It helps in understanding the role of RNA methylation in cellular processes such as mRNA splicing, transport, and translation.

Medicine: In medicine, 7-Methylguanosine 5’-Monophosphate-d3 is studied for its potential role as a biomarker for certain diseases, including cancer. Its presence in biological samples can indicate changes in RNA methylation patterns associated with disease states.

Industry: In the industrial sector, the compound is used in the production of synthetic RNA molecules for research and therapeutic purposes. It is also employed in the development of RNA-based drugs and vaccines.

Mechanism of Action

The mechanism of action of 7-Methylguanosine 5’-Monophosphate-d3 involves its incorporation into RNA molecules, where it influences RNA stability and function. The methylation at the 7th nitrogen atom enhances the stability of the RNA molecule by protecting it from enzymatic degradation. This modification also affects the binding of RNA to various proteins involved in gene expression, thereby regulating the translation process.

Comparison with Similar Compounds

    7-Methylguanosine: A closely related compound that lacks the monophosphate group.

    7-Methylguanosine 5’-Diphosphate: Another derivative with two phosphate groups attached.

    7-Methylguanosine 5’-Triphosphate: A triphosphate version used in studies of RNA capping.

Uniqueness: 7-Methylguanosine 5’-Monophosphate-d3 is unique due to its specific methylation and monophosphate group, which make it a valuable tool for studying RNA modifications. Its deuterium labeling (d3) allows for precise tracking and analysis in biochemical experiments, providing insights into the dynamics of RNA methylation and its effects on cellular processes.

Biological Activity

7-Methylguanosine 5'-monophosphate-d3 (m7GMP-d3) is a modified nucleotide that plays a crucial role in various biological processes, particularly in the regulation of gene expression and protein synthesis. This compound is a stable isotope-labeled version of the naturally occurring 7-methylguanosine, which is an essential component of the mRNA cap structure. The cap is vital for mRNA stability, translation initiation, and nuclear export.

  • Cap Structure Functionality :
    • The m7GMP-d3 serves as a cap analog that mimics the natural cap structure of mRNA. This structural similarity allows it to interact with cap-binding proteins such as eIF4E, which are critical for the initiation of translation .
  • Inhibition of Translation :
    • Various studies have demonstrated that modifications to the mRNA cap can significantly affect translation efficiency. For instance, analogs of m7GMP with altered phosphate moieties have been shown to inhibit translation by competing with natural mRNA for binding to translation initiation factors .
  • Stability and Resistance :
    • The introduction of methyl groups and other modifications enhances the stability of mRNA against degradation by exonucleases. This property is particularly important in therapeutic applications where mRNA vaccines are used .

Table 1: Summary of Biological Properties of m7GMP-d3 Analogues

AnalogueModificationIC50 (µM)Biological Activity
m7GMP-d3NoneN/ABaseline activity
m2GpppA2'-O-methyl0.60 ± 0.29Strong inhibitor
BH3pG D1Boranophosphate0.43 ± 0.16Very strong inhibitor
8-amino-m7GMPC8 substitutionN/AEnhanced binding to eIF4E
  • The table highlights various analogues of m7GMP-d3 and their biological activities, illustrating that modifications can lead to significant changes in their inhibitory effects on protein synthesis.

Case Study: Inhibition Mechanism Analysis

In a study examining the interaction between modified cap analogs and eIF4E, researchers found that certain substitutions at the N2 position of 7-methylguanosine enhanced binding affinity and translation inhibition compared to unmodified versions . These findings suggest that strategic modifications can be employed to develop more effective translational inhibitors for research and therapeutic purposes.

Applications in Therapeutics

The potential applications of m7GMP-d3 extend into therapeutic realms, particularly in the design of mRNA-based vaccines and treatments for various diseases:

  • mRNA Vaccines : The stability imparted by the methylation at the guanosine position improves vaccine efficacy by enhancing the immune response through better translation efficiency .
  • Gene Therapy : Modified caps like m7GMP-d3 can be utilized in gene therapy approaches to ensure prolonged expression and reduced immunogenicity of therapeutic proteins .

Properties

Molecular Formula

C11H16N5O8P

Molecular Weight

380.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[2-amino-6-oxo-7-(trideuteriomethyl)-1H-purin-9-ium-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/t4-,6-,7-,10-/m1/s1/i1D3

InChI Key

AOKQNZVJJXPUQA-IKRHYSCUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)[O-])O)O

Origin of Product

United States

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